2-(3-Phenyl-2-propynoxy)ethanol
CAS No.:
Cat. No.: VC14063573
Molecular Formula: C11H12O2
Molecular Weight: 176.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12O2 |
|---|---|
| Molecular Weight | 176.21 g/mol |
| IUPAC Name | 2-(3-phenylprop-2-ynoxy)ethanol |
| Standard InChI | InChI=1S/C11H12O2/c12-8-10-13-9-4-7-11-5-2-1-3-6-11/h1-3,5-6,12H,8-10H2 |
| Standard InChI Key | WZRQWNRIXCMHJL-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C#CCOCCO |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Molecular Formula
The systematic name 2-(3-phenyl-2-propynoxy)ethanol corresponds to the molecular formula . The structure consists of a propargyl ether group () attached to a phenyl ring at the propargyl carbon, with the ether oxygen linked to a 2-hydroxyethyl chain.
Stereoelectronic Features
The compound’s reactivity is governed by two key features:
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Alkyne functionality: The carbon-carbon triple bond enables click chemistry reactions (e.g., azide-alkyne cycloaddition) and metal-catalyzed couplings .
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Ether-oxygen lone pairs: The electron-rich oxygen atom facilitates hydrogen bonding with protic solvents, influencing solubility in polar media .
Synthesis Pathways
Propargylation of Ethylene Glycol Derivatives
A plausible route involves Williamson ether synthesis between 2-bromoethanol and 3-phenyl-2-propynol:
This method mirrors techniques used in phenyl ether syntheses documented in Friedel-Crafts alkylation studies .
Copper-Catalyzed Coupling
Building on Grignard reagent methodologies , a copper(I)-mediated coupling could link phenylacetylene derivatives to ethylene oxide:
Reaction conditions would require anhydrous tetrahydrofuran (THF) at 0–5°C to prevent alkyne polymerization .
Physicochemical Properties
Predicted Physical Constants
Solubility Profile
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Polar solvents: Miscible with ethanol, dimethylformamide (DMF)
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Nonpolar solvents: Limited solubility in hexane (<5 mg/mL)
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Aqueous solubility: ~1.2 g/L at 20°C (estimated via UNIFAC)
Analytical Characterization
Spectroscopic Signatures
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IR Spectroscopy:
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H NMR (CDCl):
Chromatographic Behavior
Hyphenated GC-MS analysis would likely show:
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